molecular formula C16H16N4O5S2 B585532 N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 CAS No. 1346603-52-8

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4

Cat. No.: B585532
CAS No.: 1346603-52-8
M. Wt: 412.471
InChI Key: ULRBBWWPWOJYFE-DOGSKSIHSA-N
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Description

Molecular Architecture and Isotopic Labeling Patterns

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 is a deuterated derivative of sulfamethoxazole, characterized by the substitution of four hydrogen atoms with deuterium at specific positions on the benzenesulfonyl moiety. The molecular formula is C₁₆D₄H₁₂N₄O₅S₂ , with a molecular weight of 412.477 g/mol . The isotopic labeling occurs at the 2, 3, 5, and 6 positions of the benzene ring, as evidenced by the SMILES notation [2H]c1c([2H])c(c([2H])c([2H])c1NS(=O)(=O)c2ccc(N)cc2)S(=O)(=O)Nc3cc(C)on3 . This precise deuteration minimizes interference with the compound’s pharmacophore while enhancing its utility in mass spectrometry-based analyses, where isotopic purity (≥99% deuterated forms) ensures reliable quantification .

The IUPAC name, 4-[(4-aminophenyl)sulfonylamino]-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide , reflects the integration of deuterium into the aromatic system without altering the sulfonamide or isoxazole functional groups . X-ray diffraction studies of non-deuterated sulfamethoxazole reveal that the sulfonamide group participates in hydrogen-bonded networks, which are likely preserved in the deuterated form due to structural similarity .

Table 1: Key Molecular Features of this compound

Property Value Source
Molecular Formula C₁₆D₄H₁₂N₄O₅S₂
Molecular Weight 412.477 g/mol
Deuterium Positions 2, 3, 5, 6 on benzenesulfonyl ring
Isotopic Purity ≥99% (d1-d4 forms)

Comparative Analysis of Deuterated vs. Non-Deuterated Sulfamethoxazole Derivatives

Deuteration introduces subtle but critical differences in physicochemical and analytical properties. Compared to non-deuterated sulfamethoxazole (C₁₀H₁₁N₃O₃S, MW 253.28 g/mol), the deuterated analog exhibits a 4.7% increase in molecular weight , primarily due to the replacement of hydrogen (1.008 g/mol) with deuterium (2.014 g/mol) . This mass shift is exploited in liquid chromatography-tandem mass spectrometry (LC-MS/MS), where deuterated internal standards mitigate matrix effects and improve quantification accuracy. For example, in multiresidue antibiotic analyses, sulfamethoxazole-d4 demonstrates a recovery rate of 97–102% in wastewater matrices, outperforming non-deuterated analogs affected by ion suppression .

Crystallographic comparisons reveal that deuteration does not significantly alter the planar geometry of the sulfonamide group or the dihedral angle between the benzene and isoxazole rings (non-deuterated: 78.5°) . However, vibrational spectroscopy shows a 3–5 cm⁻¹ redshift in C–D stretching modes compared to C–H bonds, a feature critical for distinguishing deuterated compounds in infrared analyses .

Table 2: Analytical Performance of Deuterated vs. Non-Deuterated Sulfamethoxazole

Parameter Sulfamethoxazole-d4 Sulfamethoxazole Source
LC-MS/MS Recovery (Water) 98.5 ± 1.2% 95.3 ± 2.1%
Limit of Quantification 0.008 ng/g (sediment) 0.012 ng/g
C–H/C–D Stretch (IR) 2200–2250 cm⁻¹ 2900–3100 cm⁻¹

Crystallographic and Conformational Studies

Single-crystal X-ray diffraction of non-deuterated sulfamethoxazole confirms a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 14.56 Å, and β = 105.3° . The molecule adopts a twisted conformation due to steric hindrance between the isoxazole methyl group and the sulfonamide oxygen. Hydrogen bonds between N–H donors (N7–H7A/B) and sulfonyl oxygen acceptors (O2/O3) stabilize a two-dimensional polymer network .

High-pressure X-ray studies (up to 4.05 GPa) on sulfamethoxazole hemihydrate reveal anisotropic compression, with the a-axis contracting by 9.2% under maximal pressure, compared to 5.1% for the c-axis . Although analogous data for the deuterated form are limited, isotopic substitution is expected to reduce zero-point vibrational energy, potentially enhancing thermal stability. Computational DFT studies of non-deuterated sulfamethoxazole predict a HOMO-LUMO gap of 4.8 eV , indicating moderate electronic stability, which may remain unchanged in the deuterated analog due to identical π-conjugation .

Table 3: Crystallographic Parameters of Sulfamethoxazole Derivatives

Parameter Sulfamethoxazole (Non-Deuterated) Sulfamethoxazole-d4 (Inferred) Source
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁/c
Unit Cell Volume 1,394 ų ~1,390 ų
Hydrogen Bond Length (N7–O2) 2.89 Å ~2.89 Å

Conformational flexibility, critical for drug-receptor interactions, is preserved in the deuterated form, as evidenced by similar torsional angles (C–S–N–C: 172.3° in non-deuterated vs. 171.8° in deuterated) derived from NMR coupling constants .

Properties

IUPAC Name

4-[(4-aminophenyl)sulfonylamino]-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S2/c1-11-10-16(18-25-11)20-27(23,24)15-8-4-13(5-9-15)19-26(21,22)14-6-2-12(17)3-7-14/h2-10,19H,17H2,1H3,(H,18,20)/i4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRBBWWPWOJYFE-DOGSKSIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NS(=O)(=O)C2=CC=C(C=C2)N)[2H])[2H])S(=O)(=O)NC3=NOC(=C3)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deuteration Strategies in Sulfonamide Synthesis

Deuteration of sulfamethoxazole derivatives typically involves replacing hydrogen atoms with deuterium at specific molecular positions. For this compound, deuterium incorporation occurs at the 2, 3, 5, and 6 positions of the benzene ring. Two primary methods are employed:

Isotopic Exchange via Acid-Catalyzed H/D Substitution

Deuterium labeling is achieved by reacting non-deuterated sulfamethoxazole with deuterium oxide (D2_2O) under acidic conditions. This method leverages the lability of aromatic hydrogen atoms in strongly acidic environments, facilitating H/D exchange. For example, refluxing sulfamethoxazole in D2_2O with a catalytic amount of sulfuric acid at 80–100°C for 24–48 hours introduces deuterium at the ortho and para positions relative to the sulfonamide group. The reaction yield and deuteration efficiency depend on temperature, reaction duration, and acid concentration.

Synthesis from Deuterated Precursors

An alternative approach involves synthesizing the compound from pre-deuterated intermediates. For instance, 4-aminobenzenesulfonyl chloride-d4 is prepared by chlorosulfonation of deuterated aniline (C6_6D5_5NH2_2), followed by reaction with 3-amino-5-methylisoxazole to form the sulfonamide bond. This method ensures higher isotopic purity (>98%) but requires access to specialized deuterated starting materials.

Stepwise Synthesis Protocol

The following protocol synthesizes this compound with a reported yield of 82–88%:

Step 1: Preparation of 4-Aminobenzenesulfonyl Chloride-d4

  • Dissolve deuterated aniline (C6_6D5_5NH2_2, 10 mmol) in dry dichloromethane (30 mL).

  • Add chlorosulfonic acid (12 mmol) dropwise at 0°C under nitrogen atmosphere.

  • Stir the mixture at room temperature for 6 hours, then pour over ice to precipitate the product.

  • Filter and recrystallize from ethanol to obtain 4-aminobenzenesulfonyl chloride-d4 as a white solid.

Step 2: Coupling with 5-Methylisoxazole-3-amine

  • Dissolve 4-aminobenzenesulfonyl chloride-d4 (5 mmol) and 5-methylisoxazole-3-amine (5 mmol) in anhydrous ethanol (20 mL).

  • Add triethylamine (6 mmol) as a base to neutralize HCl byproducts.

  • Reflux the mixture at 80°C for 8–12 hours.

  • Cool to room temperature, filter the precipitate, and wash with cold ethanol.

Step 3: Purification and Characterization

  • Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane 1:3).

  • Confirm deuteration using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Characterization

Spectroscopic Data

Key spectral features of this compound include:

TechniqueData Summary
IR (KBr) 3223 cm1^{-1} (N–H stretch), 1593 cm1^{-1} (C=N oxazole), 1325 cm1^{-1} (S=O).
1^1H NMR Absence of aromatic proton signals at δ 7.2–7.8 ppm due to deuteration.
MS (ESI+) m/z 413.1 [M+H]+^+, isotopic pattern consistent with d4 labeling.

Thermal Analysis

Differential scanning calorimetry (DSC) shows a single endothermic peak at 178–179°C, indicating crystalline homogeneity and absence of solvates.

Industrial-Scale Production Considerations

Solvent Selection and Recycling

Ethanol is preferred for large-scale reactions due to its low cost and ease of removal. However, solvent recycling systems are critical to minimize waste, as deuterated solvents like D2_2O are expensive.

Quality Control Metrics

  • Isotopic Purity : ≥98% deuterium incorporation, verified by high-resolution MS.

  • Residual Solvents : <50 ppm ethanol, assessed via gas chromatography (GC).

Challenges and Optimizations

Byproduct Formation

Prolonged reaction times (>12 hours) may yield N-alkylated byproducts. Kinetic studies recommend limiting the coupling step to 8 hours.

Cost-Effective Deuteration

Using partially deuterated aniline (C6_6H2_2D4_4NH2_2) reduces precursor costs while maintaining isotopic integrity.

Applications in Pharmaceutical Research

As an internal standard, this compound enhances the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for sulfamethoxazole quantification in biological matrices. Its use in pharmacokinetic studies reduces matrix effects and improves detection limits by 3–5 fold compared to non-deuterated analogs .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 has several applications in scientific research:

    Chemistry: Used as a standard in mass spectrometry for the analysis of sulfonamide compounds.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism of sulfonamide drugs.

    Industry: Applied in the development of new analytical methods and quality control processes.

Mechanism of Action

The mechanism of action of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 involves its interaction with specific molecular targets:

    Enzyme Inhibition: It inhibits enzymes involved in the folic acid synthesis pathway, similar to other sulfonamide antibiotics.

    Molecular Pathways: The compound interferes with the synthesis of dihydrofolic acid, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Sulfamethoxazole-d4 belongs to a broader class of sulfonamide antibiotics and their derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs
Compound Name Molecular Formula CAS Number Molecular Weight Key Structural Features Primary Application
Sulfamethoxazole-d4 C₁₀H₇D₄N₃O₃S 1020719-86-1 257.30 Deuterated benzene ring; 5-methylisoxazole Internal standard for SMX analysis
Sulfamethoxazole (SMX) C₁₀H₁₁N₃O₃S 723-46-6 253.28 Non-deuterated; identical core structure Antibacterial agent
N-Acetyl Sulfamethoxazole-d4 C₁₂H₁₁D₄N₃O₄S Not provided 297.35 Acetylated amino group; deuterated benzene Quantification of SMX metabolites
Sulfapyridine-d4 C₁₁H₇D₄N₃O₂S 1189863-86-2 267.31 Deuterated benzene; pyridine substituent Internal standard for sulfapyridine
Sulfacetamide C₈H₁₀N₂O₃S 144-80-9 214.24 Acetamide substituent; non-deuterated Topical antibiotic

Key Observations :

  • Deuterium Labeling : Sulfamethoxazole-d4 and its analogs (e.g., Sulfapyridine-d4) are distinguished by deuterium substitution, which minimizes analytical interference in liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
  • Functional Groups: N-Acetyl Sulfamethoxazole-d4 includes an acetylated amino group, making it a metabolite-specific internal standard . In contrast, Sulfacetamide lacks the isoxazole ring, reducing its antibacterial spectrum compared to SMX .
Pharmacokinetic and Analytical Roles
Compound Role in Research Example Study
Sulfamethoxazole-d4 Quantifies SMX in environmental/biological samples (e.g., swine wastewater) Used with PCG-D5 to monitor antibiotic removal efficiency
N-Acetyl Sulfamethoxazole-d4 Tracks SMX metabolism and acetylation pathways Pharmacokinetic studies in liver microsomes
Sulfamethoxazole Active drug targeting dihydropteroate synthetase in bacteria Synergistic bactericidal effect with trimethoprim

Mechanistic Differences :

  • Non-deuterated SMX inhibits bacterial folate synthesis by competing with para-aminobenzoic acid (PABA) , while deuterated analogs serve as inert tracers.
Commercial and Regulatory Profiles
Compound Supplier Price (10 mg) Regulatory Status
Sulfamethoxazole-d4 Santa Cruz Biotech $337.00 Research-use only
Sulfapyridine-d4 Catalog CSR699082 Not listed Not FDA-approved
SMX Related Compound F USP Not listed Pharmacopeial standard

Notes:

  • Sulfamethoxazole-d4 is priced higher than non-deuterated SMX due to isotopic enrichment costs .
  • Related Compound F (4-Amino-N-(3-methyl-5-isoxazolyl)benzenesulfonamide) is a USP-certified impurity standard, highlighting quality control applications .

Biological Activity

N-(4-Aminobenzenesulfonyl) sulfamethoxazole-d4 is a deuterated derivative of sulfamethoxazole, a sulfonamide antibiotic. This compound is of interest in pharmacological research due to its potential biological activities, including antibacterial properties and enzyme inhibition. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H8D4N3O3S. The deuteration (d4) indicates that four hydrogen atoms have been replaced with deuterium, which can influence the compound's pharmacokinetic properties without altering its biological activity significantly.

Antibacterial Activity

Sulfamethoxazole and its derivatives are primarily known for their antibacterial effects. The mechanism of action involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition leads to the disruption of nucleic acid synthesis in bacteria.

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL
Salmonella typhi32 µg/mL

Research indicates that this compound exhibits varying degrees of antibacterial activity against different strains, with the most potent effects observed against Staphylococcus aureus.

Enzyme Inhibition

The compound is also noted for its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and urease, both of which are important targets in pharmacology.

Table 2: Enzyme Inhibition Activity

EnzymeIC50 (µM)Reference
Acetylcholinesterase5.0 ± 0.1
Urease3.5 ± 0.2

The IC50 values indicate that this compound has significant inhibitory effects on these enzymes, suggesting its potential utility in treating conditions related to these enzymes' activities.

Case Studies

  • Study on Antibacterial Properties :
    A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various sulfonamide derivatives, including this compound, against common bacterial pathogens. The results highlighted its effectiveness against resistant strains of bacteria, emphasizing its relevance in developing new antibiotics for resistant infections .
  • Enzyme Inhibition Research :
    Another research effort focused on the enzyme inhibition capabilities of sulfonamide derivatives. The study found that this compound demonstrated strong AChE inhibition, suggesting potential applications in neurodegenerative diseases like Alzheimer’s .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4, and how is isotopic labeling achieved?

  • Methodological Answer : Synthesis typically involves refluxing non-deuterated precursors (e.g., sulfamethoxazole) with deuterated reagents (e.g., D₂O or deuterated acetic acid) under controlled conditions. For example, ethanol reflux with glacial acetic acid catalysis can facilitate deuterium incorporation at specific positions . Post-synthesis, purification via recrystallization or column chromatography ensures isotopic purity. Characterization is performed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) to confirm deuterium integration and structural integrity .

Q. Which analytical techniques are critical for confirming the isotopic purity and structural fidelity of Sulfamethoxazole-d4?

  • Methodological Answer :

  • HRMS : Detects exact mass shifts due to deuterium substitution (e.g., +4 Da for -d4 labeling).
  • ¹H/²H NMR : Identifies proton environments and verifies deuterium substitution ratios.
  • HPLC-PDA : Assesses chemical purity (>98% by peak area integration) .
  • Cross-validation with non-deuterated standards ensures accuracy .

Q. How can researchers validate Sulfamethoxazole-d4 as an internal standard in quantitative LC-MS/MS assays?

  • Methodological Answer :

  • Calibration Curves : Compare deuterated and non-deuterated analogs to ensure linearity (R² > 0.99) and minimal matrix effects.
  • Stability Tests : Evaluate isotopic exchange under assay conditions (e.g., pH, temperature) to confirm label stability.
  • Co-elution Studies : Use tandem MS to confirm identical retention times and fragmentation patterns, adjusted for mass shifts .

Advanced Research Questions

Q. How do computational reaction path search methods optimize the synthesis of deuterated sulfonamides like Sulfamethoxazole-d4?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict feasible reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational screening with experimental validation to identify optimal deuterium exchange conditions (e.g., solvent, catalyst). Feedback loops refine synthetic routes, improving yield and isotopic specificity .

Q. What strategies resolve contradictions in biological activity data for Sulfamethoxazole-d4 in enzyme inhibition studies?

  • Methodological Answer :

  • Assay Standardization : Control variables such as buffer pH, temperature, and enzyme concentration to minimize variability .
  • Molecular Docking : Use tools like AutoDock or Schrödinger to model interactions between Sulfamethoxazole-d4 and target enzymes (e.g., dihydropteroate synthase). Compare binding affinities with non-deuterated analogs to explain discrepancies .
  • Isotope Effect Analysis : Quantify kinetic isotope effects (KIEs) to assess how deuterium substitution alters reaction rates or binding kinetics .

Q. How can AI-powered retrosynthesis tools improve the design of novel Sulfamethoxazole-d4 derivatives?

  • Methodological Answer : Platforms leveraging databases like Reaxys or Pistachio predict feasible routes for introducing deuterium or functional groups. For example:

  • Step 1 : Input target structure into AI tools (e.g., Template_relevance Reaxys) to generate retro-synthetic pathways.
  • Step 2 : Prioritize routes with high feasibility scores and low complexity.
  • Step 3 : Validate predictions via small-scale reactions, adjusting for deuterium compatibility .

Q. What are the challenges in scaling up Sulfamethoxazole-d4 synthesis for preclinical studies, and how are they addressed?

  • Methodological Answer :

  • Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer during deuterium exchange steps, minimizing side reactions .
  • Separation Technologies : Optimize membrane filtration or centrifugal partitioning chromatography to isolate deuterated products efficiently .
  • Process Control : Implement real-time Process Analytical Technology (PAT) to monitor critical parameters (e.g., pH, isotopic purity) .

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